molecular formula C21H15BrClN5OS B12044542 N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 476483-91-7

N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12044542
CAS No.: 476483-91-7
M. Wt: 500.8 g/mol
InChI Key: COXFWQYSQLUJOF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of bromine, chlorine, pyridine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the pyridine and phenyl groups. The final step often involves the formation of the acetamide linkage.

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Pyridine and Phenyl Groups: This step may involve nucleophilic substitution reactions where the triazole ring is reacted with pyridine and bromophenyl derivatives.

    Formation of Acetamide Linkage: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing bromine or chlorine.

Scientific Research Applications

N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-4-chlorobenzamide
  • N-(4-bromophenyl)-3-phenylacrylamide
  • 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide

Uniqueness

N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of both triazole and pyridine rings, which confer specific electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Biological Activity

N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and anticancer properties as well as its mechanism of action.

Antimicrobial Activity

  • Mechanism of Action : The primary mechanism by which triazole derivatives exhibit antimicrobial activity involves the inhibition of cytochrome P450-dependent enzymes. This leads to a disruption in ergosterol synthesis, which is essential for fungal cell membrane integrity .
  • Activity Spectrum : Studies have shown that various triazole derivatives exhibit significant activity against a range of bacteria and fungi. For instance, compounds structurally similar to this compound have demonstrated effectiveness against Escherichia coli, Staphylococcus aureus, and certain Candida species .

Antifungal Activity

  • Inhibition of Fungal Growth : The compound has been tested against several fungal strains, including Candida albicans and Candida tropicalis. The results indicate that it possesses moderate to strong antifungal properties due to its ability to inhibit ergosterol biosynthesis .
  • Comparative Studies : When compared to standard antifungal agents like fluconazole, the triazole derivatives show promising results in inhibiting fungal growth at lower concentrations. This suggests a potential for developing new antifungal therapies based on this compound .

Anticancer Activity

  • Cell Line Studies : The anticancer efficacy of the compound has been evaluated using various cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). In vitro studies indicated that it significantly inhibits cell proliferation at concentrations ranging from 12.5 µg/mL to 200 µg/mL .
  • Mechanism of Action : The anticancer effects are believed to stem from the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. This makes it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Study Findings
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL.
Study 2Showed significant antifungal activity against C. albicans with IC50 values comparable to fluconazole.
Study 3Reported anticancer effects on HepG2 cells with a notable reduction in cell viability at low concentrations (12.5 µg/mL).

Structure-Activity Relationship (SAR)

Research indicates that modifications in the substituents on the triazole ring significantly affect the biological activity of these compounds. For instance:

  • Electron-withdrawing groups (like bromine) tend to enhance antimicrobial properties.
  • The presence of pyridine rings contributes positively to anticancer activity by improving solubility and bioavailability .

Properties

CAS No.

476483-91-7

Molecular Formula

C21H15BrClN5OS

Molecular Weight

500.8 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H15BrClN5OS/c22-15-2-1-3-17(12-15)25-19(29)13-30-21-27-26-20(14-8-10-24-11-9-14)28(21)18-6-4-16(23)5-7-18/h1-12H,13H2,(H,25,29)

InChI Key

COXFWQYSQLUJOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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